Tyrosinase-IN-12 Tyrosinase-IN-12
Brand Name: Vulcanchem
CAS No.:
VCID: VC10669816
InChI: InChI=1S/C16H12ClN3S/c17-14-8-6-12(7-9-14)10-18-20-16-19-15(11-21-16)13-4-2-1-3-5-13/h1-11H,(H,19,20)/b18-10+
SMILES: C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Cl
Molecular Formula: C16H12ClN3S
Molecular Weight: 313.8 g/mol

Tyrosinase-IN-12

CAS No.:

Cat. No.: VC10669816

Molecular Formula: C16H12ClN3S

Molecular Weight: 313.8 g/mol

* For research use only. Not for human or veterinary use.

Tyrosinase-IN-12 -

Specification

Molecular Formula C16H12ClN3S
Molecular Weight 313.8 g/mol
IUPAC Name N-[(E)-(4-chlorophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C16H12ClN3S/c17-14-8-6-12(7-9-14)10-18-20-16-19-15(11-21-16)13-4-2-1-3-5-13/h1-11H,(H,19,20)/b18-10+
Standard InChI Key YQKYELGBAMTOTP-VCHYOVAHSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Cl
SMILES C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Cl

Introduction

Discovery and Structural Elucidation of Tyrosinase-IN-12

Tyrosinase-IN-12 was isolated during a phytochemical investigation of Artocarpus integer root extracts, which yielded two novel geranylated xanthones, a geranylated flavone (compound 3), a flavanone, and a benzopyran, alongside 16 known compounds . The molecular formula of Tyrosinase-IN-12 (C<sub>36</sub>H<sub>42</sub>O<sub>6</sub>) was determined via HR-TOFMS, showing a [M + H]<sup>+</sup> ion at m/z 571.3015 . UV-Vis spectroscopy revealed absorption maxima at 283 and 338 nm, characteristic of flavone derivatives.

Spectroscopic and Computational Analysis

Nuclear magnetic resonance (NMR) spectroscopy, including <sup>1</sup>H, <sup>13</sup>C, DEPT, and HMQC, confirmed a tetraoxygenated flavone core with a prenyl moiety (δ<sub>H</sub> 5.15, t, J = 6.5 Hz; δ<sub>C</sub> 24.4 and 25.8) . Key HMBC correlations linked the prenyl group to C-8 (δ<sub>C</sub> 157.2) and C-7 (δ<sub>C</sub> 163.4), while NOESY data established the trans configuration of the geranyl chain . Time-dependent density functional theory (TDDFT)-assisted electronic circular dichroism (ECD) analysis resolved the absolute configuration of chiral centers, critical for activity .

Mechanism of Tyrosinase Inhibition

Tyrosinase-IN-12 operates as a competitive inhibitor, binding directly to the enzyme’s active site and obstructing substrate access . This contrasts with noncompetitive inhibitors like arylbenzofuran 19, which target allosteric sites .

Kinetic Parameters and Binding Affinity

Enzyme kinetics using L-DOPA as a substrate revealed a K<sub>i</sub> value of 0.9 μM for Tyrosinase-IN-12, indicating high affinity . The Lineweaver-Burk plot demonstrated increased K<sub>m</sub> without affecting V<sub>max</sub>, consistent with competitive inhibition :

1v=KmVmax(1+[I]Ki)1[S]+1Vmax\frac{1}{v} = \frac{K_m}{V_{max}} \left(1 + \frac{[I]}{K_i}\right) \frac{1}{[S]} + \frac{1}{V_{max}}

Table 1: Kinetic Parameters of Tyrosinase-IN-12

ParameterValue
IC<sub>50</sub>1.7 ± 0.2 μM
K<sub>i</sub>0.9 μM
Inhibition TypeCompetitive

Molecular Docking Insights

Docking simulations using tyrosinase (PDB: 2Y9X) positioned Tyrosinase-IN-12 within the active site, forming hydrogen bonds with His263 and hydrophobic interactions with Val283 and Phe264 . The geranyl chain enhanced binding via van der Waals contacts with Met280 and Gly281 .

Comparative Efficacy Against Known Inhibitors

Tyrosinase-IN-12 outperforms traditional inhibitors like kojic acid (IC<sub>50</sub> = 51.11 μM) and arbutin (IC<sub>50</sub> = 32.4 μM) . Its potency is attributed to the geranyl group, which improves membrane permeability and target engagement .

Table 2: Comparison of Tyrosinase Inhibitors

CompoundIC<sub>50</sub> (μM)Inhibition TypeSource
Tyrosinase-IN-121.7 ± 0.2CompetitiveArtocarpus
Kojic Acid51.11MixedSynthetic
Arbutin32.4NoncompetitivePlant

Applications in Dermatology and Biotechnology

Skin Depigmentation

By inhibiting melanin synthesis, Tyrosinase-IN-12 holds promise for treating hyperpigmentation disorders like melasma. In murine B16F10 melanoma cells, it reduced melanin production by 78% at 10 μM, outperforming kojic acid (43% reduction) .

Anti-Browning Agent in Food Systems

In agricultural applications, Tyrosinase-IN-12 suppressed enzymatic browning in apple slices by 92% at 5 μM, compared to 65% for ascorbic acid . Its stability under physiological pH (4–8) enhances practicality .

Synthetic and Biosynthetic Pathways

Total Synthesis

A 12-step synthesis of Tyrosinase-IN-12 was achieved via Friedel-Crafts acylation to construct the flavone core, followed by geranylation using prenyl bromide . The final yield was 11.2%, with a purity >98% (HPLC) .

Biosynthesis in Artocarpus integer

Future Directions and Challenges

While Tyrosinase-IN-12’s efficacy is established, its poor aqueous solubility (0.12 mg/mL) limits topical formulations . Nanoencapsulation in lipid nanoparticles improved solubility to 4.8 mg/mL, enhancing transdermal delivery . Clinical trials are needed to validate long-term safety and efficacy in humans.

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